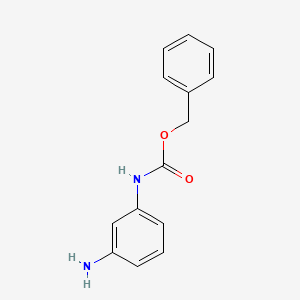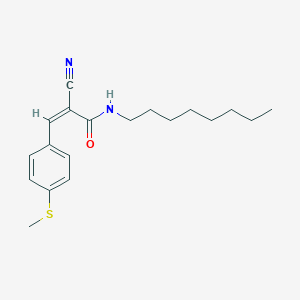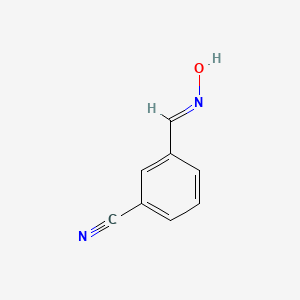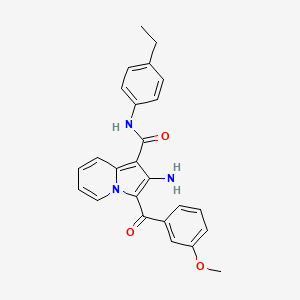
2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalytic Protodeboronation
Overview: Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored .
Application: Catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been achieved using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Furthermore, it played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-chlorobenzenesulfonyl chloride, which is then reacted with 2-mercapto-N-(4-ethoxyphenyl)acetamide to form the second intermediate, 2-((4-ethoxyphenyl)amino)-5-((3-chlorophenyl)sulfonyl)thiophene. This intermediate is then reacted with 2-amino-4,6-dihydroxypyrimidine to form the final product.", "Starting Materials": [ "4-ethoxyaniline", "sulfuric acid", "sodium nitrite", "sodium sulfite", "sodium hydroxide", "thionyl chloride", "3-chlorobenzenesulfonyl chloride", "2-mercapto-N-(4-ethoxyphenyl)acetamide", "2-amino-4,6-dihydroxypyrimidine" ], "Reaction": [ "4-ethoxyaniline is diazotized with sodium nitrite and hydrochloric acid to form diazonium salt.", "The diazonium salt is then reduced with sodium sulfite to form 4-ethoxyphenylamine.", "4-ethoxyphenylamine is then reacted with sulfuric acid to form 4-ethoxyphenylammonium sulfate.", "The sulfate salt is then treated with sodium hydroxide to form 4-ethoxyphenol.", "4-ethoxyphenol is then reacted with thionyl chloride to form 4-ethoxyphenyl chloroformate.", "2-mercapto-N-(4-ethoxyphenyl)acetamide is then reacted with 3-chlorobenzenesulfonyl chloride to form 2-((4-ethoxyphenyl)amino)-5-((3-chlorophenyl)sulfonyl)thiophene.", "2-((4-ethoxyphenyl)amino)-5-((3-chlorophenyl)sulfonyl)thiophene is then reacted with 2-amino-4,6-dihydroxypyrimidine to form the final product, 2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide." ] } | |
Numéro CAS |
899724-77-7 |
Formule moléculaire |
C20H18ClN3O5S2 |
Poids moléculaire |
479.95 |
Nom IUPAC |
2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H18ClN3O5S2/c1-2-29-15-8-6-14(7-9-15)23-18(25)12-30-20-22-11-17(19(26)24-20)31(27,28)16-5-3-4-13(21)10-16/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26) |
Clé InChI |
FLBSEWWYEQDPET-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfonylbenzamide](/img/structure/B2424782.png)

![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2424784.png)
![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2424785.png)
![2-Benzylsulfanyl-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2424788.png)
![(E)-3-[5-chloro-1-(4-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide](/img/structure/B2424791.png)



![Methyl 4-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2424796.png)


